N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine
Description
The compound N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic amine featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at the N-position, and an azetidine ring linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety. While detailed physicochemical and biological data for this specific compound are unavailable in the provided evidence, its analogs (e.g., –9) highlight trends in synthesis, substituent effects, and molecular properties.
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N8/c1-23(13-4-10(14(15,16)17)18-7-19-13)9-5-24(6-9)12-3-2-11-21-20-8-25(11)22-12/h2-4,7-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBQMWHZPFVKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Azetidine Ring Introduction: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.
Pyrimidine Derivatization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazolopyridazine core, potentially altering its electronic properties and reactivity.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a useful building block in organic synthesis.
Biology
Biologically, the compound has shown promise in modulating various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a potential candidate for drug development.
Medicine
In medicinal chemistry, N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine is being explored for its potential therapeutic effects. It may act as an inhibitor or modulator of certain biological targets, offering new avenues for treating diseases.
Industry
Industrially, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings with enhanced properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine and pyrimidine moieties are crucial for binding to these targets, while the azetidine ring may influence the compound’s overall conformation and reactivity. This interaction can modulate various signaling pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares core heterocyclic features with several analogs (Table 1).
Table 1: Structural and Molecular Comparison
Functional Group Impact on Bioactivity
While biological data for the target compound are absent, analogs suggest:
- Trifluoromethyl groups (as in the target) enhance metabolic stability and membrane permeability due to lipophilicity .
- Methoxy groups (e.g., ) improve water solubility but may reduce target affinity compared to halogenated substituents .
- Benzylpiperazine moieties () contribute to solubility and extended pharmacokinetic profiles but increase molecular weight .
Biological Activity
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of a triazolo-pyridazine moiety and a trifluoromethyl group, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.3739 Da. The key structural features include:
- Triazolo[4,3-b]pyridazine core : Known for its involvement in various biological activities.
- Trifluoromethyl group : Enhances lipophilicity and potentially increases biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.3739 Da |
| Core Structure | Triazolo-pyridazine |
| Functional Groups | Trifluoromethyl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Triazolo-Pyridazine : Cyclization reactions with appropriate precursors.
- Azetidine Ring Introduction : Nucleophilic substitution reactions.
- Final Coupling : Combining the triazolo-pyridazine and azetidine moieties under controlled conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
These interactions can lead to significant biological effects such as antimicrobial and anticancer activities.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for related compounds against Mycobacterium tuberculosis, showing promising results for further development as anti-tubercular agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has indicated that similar triazole derivatives can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cell lines.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
Case Studies
Several case studies have evaluated the efficacy of related compounds in vitro:
- Study on Antitubercular Agents :
- Cytotoxicity Assessments :
Q & A
Q. What are the key considerations for synthesizing this compound, and what methodologies are commonly employed?
The synthesis involves multi-step organic reactions, including cyclization to form the triazolopyridazine core followed by coupling with the azetidine-pyrimidine moiety. Critical steps include:
- Cyclization : Using hydrazine derivatives and aldehydes/ketones to form the triazole ring .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to link the azetidine and pyrimidine groups .
- Optimization : Reaction conditions (temperature: 80–120°C, solvent: DMF/DMSO) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield (40–70%) and purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on:
Q. What in vitro assays are used to evaluate its kinase inhibition activity?
Primary assays include:
- Kinase inhibition profiling : Recombinant kinase assays (e.g., EGFR, Aurora kinases) with ATP competition measurements (IC₅₀ values typically <100 nM) .
- Cellular proliferation assays : Using cancer cell lines (e.g., HCT-116, MCF-7) to assess anti-proliferative effects (GI₅₀ values reported in µM range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different kinase assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:
- Orthogonal assays : Combine biochemical (e.g., TR-FRET) and cellular (e.g., Western blot for phospho-targets) methods .
- Structural analysis : Co-crystallization with kinases to identify binding mode variations .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Prodrug approaches : Introduce phosphate or acetyl groups to enhance aqueous solubility .
- Formulation optimization : Use cyclodextrin-based carriers or lipid nanoparticles .
- Metabolic stability : Replace labile groups (e.g., methyl with trifluoroethyl) guided by microsomal stability assays .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Substituent variation : Modify the azetidine (e.g., cyclopropyl vs. methyl) and pyrimidine (e.g., trifluoromethyl vs. ethyl) groups .
- Biological testing tiers : Prioritize compounds with >50% kinase inhibition in primary screens for secondary assays (e.g., selectivity panels) .
Q. What methodologies are used to analyze conflicting data in dose-response curves across cell lines?
- Data normalization : Use Z-score or fold-change relative to controls to account for cell line variability .
- Mechanistic follow-up : RNA-seq or proteomics to identify off-target pathways influencing response .
Methodological Challenges
Q. How can researchers optimize synthetic yield while minimizing side products?
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, catalyst loading) using response surface methodology .
- In-line monitoring : Use flow chemistry with real-time HPLC to control intermediate formation .
Q. What advanced techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target kinases upon compound binding .
- Chemical proteomics : Use affinity-based pulldown with biotinylated probes .
Q. How to address discrepancies between in vitro and in vivo efficacy?
- PK/PD modeling : Corrogate plasma exposure (AUC) with target modulation in tissues .
- Tissue distribution studies : Radiolabeled compound tracking via PET/CT imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
